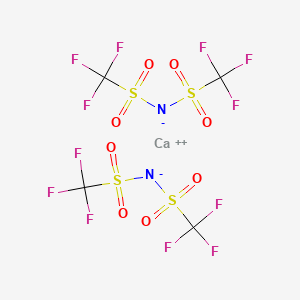

Calcium(II) Bis(trifluoromethanesulfonyl)imide

Overview

Description

Calcium(II) Bis(trifluoromethanesulfonyl)imide, also known as Calcium triflimide (Ca (NTf2)2), is widely employed as a Lewis acid catalyst in organic synthesis . It facilitates a range of transformations, including Friedel-Crafts alkylation and sulfonamide synthesize .

Molecular Structure Analysis

The molecular formula of Calcium(II) Bis(trifluoromethanesulfonyl)imide is C4CaF12N2O8S4 . Its molecular weight is 600.35 .Chemical Reactions Analysis

Calcium(II) Bis(trifluoromethanesulfonyl)imide is used as a Lewis acid catalyst in organic synthesis . It facilitates a range of transformations, including Friedel-Crafts alkylation and sulfonamide synthesize . It is also used in the regioselective synthesis of diaryl alkanes by hydroarylation of styrenes with arenes in hexafluoroisopropanol, and in the [3+2]-cycloaddion and cycloisomerization reactions of tertiary propargyl alcohols with acyclic 1,3-diketones .Physical And Chemical Properties Analysis

Calcium(II) Bis(trifluoromethanesulfonyl)imide is a powder with a melting point of over 300°C .Scientific Research Applications

Lewis Acid Catalyst in Organic Synthesis

Calcium(II) Bis(trifluoromethanesulfonyl)imide is widely employed as a Lewis acid catalyst in organic synthesis . It facilitates a range of transformations, including Friedel-Crafts alkylation and sulfonamide synthesize .

Friedel-Crafts Alkylation

In the field of organic chemistry, this compound is used to facilitate Friedel-Crafts alkylation . This is a type of electrophilic aromatic substitution reaction that involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst.

Sulfonamide Synthesis

Calcium(II) Bis(trifluoromethanesulfonyl)imide is also used in the synthesis of sulfonamides . Sulfonamides are organic sulfur compounds that are widely used in the pharmaceutical industry as antibiotics.

Catalyst in Cycloaddition Reactions

Triflimide, and especially its salts, are widely used as catalysts in cycloaddition reactions . Cycloaddition reactions are a subset of addition reactions that result in the formation of a cyclic product.

Catalyst in Condensation Reactions

This compound is also used as a catalyst in condensation reactions . These are reactions that involve the joining of two molecules with the loss of a small molecule, often water.

Catalyst in Heterocyclization

Triflimide salts are used as catalysts in heterocyclization . This is a process that involves the formation of a cyclic compound with atoms of at least two different elements as members of its rings.

Chemical Additive in Organic Solar Cells

As a chemical additive, Calcium(II) Bis(trifluoromethanesulfonyl)imide is used for improving the power conversion efficiencies in porphyrin-based organic solar cells .

Preparation of Imidazolium Core Bearing Monomer Ionic Liquids

This compound is used in the preparation of imidazolium core bearing monomer ionic liquids to develop polymerized ionic liquids . These ionic liquids have various applications in the field of green chemistry due to their unique properties such as low volatility, high thermal stability, and wide electrochemical window.

Safety and Hazards

Calcium(II) Bis(trifluoromethanesulfonyl)imide is classified as a Skin Corr. 1B hazard, meaning it can cause severe skin burns and eye damage . Precautionary measures include avoiding inhalation of dust/mist, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

Mechanism of Action

Target of Action

Calcium(II) Bis(trifluoromethanesulfonyl)imide, also known as Calcium triflimide (Ca(NTf2)2), primarily targets organic synthesis as a Lewis acid catalyst . It plays a crucial role in facilitating a range of transformations, including Friedel-Crafts alkylation and sulfonamide synthesize .

Mode of Action

As a Lewis acid catalyst, Calcium triflimide interacts with its targets by accepting a pair of nonbonding electrons. This interaction leads to the facilitation of various transformations in organic synthesis .

Biochemical Pathways

It is known to facilitate transformations in organic synthesis, implying its involvement in various biochemical reactions .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and is insoluble in water , which may influence its bioavailability.

Result of Action

The result of Calcium triflimide’s action is the facilitation of various transformations in organic synthesis, including Friedel-Crafts alkylation and sulfonamide synthesize . These transformations are crucial for the creation of new compounds in organic chemistry.

Action Environment

Calcium triflimide is sensitive to moisture and should be stored in an inert atmosphere at room temperature . These environmental factors can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

calcium;bis(trifluoromethylsulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2F6NO4S2.Ca/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFABOCFDABTAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4CaF12N2O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium(II) Bis(trifluoromethanesulfonyl)imide | |

CAS RN |

165324-09-4 | |

| Record name | Calcium trifluoromethanesulfonimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1419557.png)

![2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid](/img/structure/B1419562.png)